molecular formula C9H12BrNO B1405423 6-Bromo-3-isopropoxy-2-methylpyridine CAS No. 1392466-94-2

6-Bromo-3-isopropoxy-2-methylpyridine

Cat. No.: B1405423
CAS No.: 1392466-94-2
M. Wt: 230.1 g/mol
InChI Key: WNPJAXOQIIQTOM-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropoxy-2-methylpyridine: is a chemical compound with the molecular formula C9H12BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, an isopropoxy group at the 3rd position, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine typically involves the bromination of 3-isopropoxy-2-methylpyridine. One common method is the reaction of 3-isopropoxy-2-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-isopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol at low temperatures.

Major Products Formed:

    Substitution Reactions: Formation of 6-azido-3-isopropoxy-2-methylpyridine or 6-thiocyanato-3-isopropoxy-2-methylpyridine.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of 3-isopropoxy-2-methylpyridine.

Scientific Research Applications

Chemistry: 6-Bromo-3-isopropoxy-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through various substitution reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create compounds with desired biological activities, such as enzyme inhibitors or receptor antagonists.

Industry: The compound finds applications in the development of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropoxy-2-methylpyridine depends on its specific application. In the context of medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom and isopropoxy group can influence the binding affinity and selectivity of the compound towards its target. The exact pathways and molecular interactions involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Bromo-2-methylpyridine: Lacks the isopropoxy group, making it less versatile for certain synthetic applications.

    6-Bromo-2-methylpyridin-3-ol: Contains a hydroxyl group instead of an isopropoxy group, which can alter its reactivity and solubility.

    2-Bromo-6-methylpyridine:

Uniqueness: 6-Bromo-3-isopropoxy-2-methylpyridine is unique due to the combination of its bromine atom, isopropoxy group, and methyl group. This specific arrangement allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-bromo-2-methyl-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPJAXOQIIQTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol) was dissolved in DMF (100 mL). K2CO3 (19.3 g, 139.6 mmol) and 2-bromopropane (13.1 ml, 139.6 mmol) were added to the solution and the reaction mixture was heated at 100° C. overnight. The reaction mixture was poured onto a mixture of water and EtOAc (200 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×). The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The crude oil was purified by silica gel column chromatography (0-20% ethyl acetate/heptanes) to give 6-bromo-3-isopropoxy-2-methylpyridine (10.9 g, 85%) as a yellow oil. 1H-NMR (300 MHz, CDCl3) 1.42 (d, 6H), 2.48 (s, 3H), 4.65 (m, 1H), 7.20 (d, 1H), 8.04 (d, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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